![molecular formula C15H15ClN2O B5229620 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide, also known as GW501516 or Endurobol, is a synthetic drug that has been extensively researched for its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to increase fatty acid oxidation, improve insulin sensitivity, and enhance endurance performance.
作用機序
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide is a selective agonist of PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved insulin sensitivity and energy metabolism. Additionally, PPARδ activation has been shown to reduce inflammation and oxidative stress, which may contribute to its cardioprotective and anticancer effects.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been shown to improve lipid metabolism, reduce insulin resistance, and enhance endurance performance in animal models. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its cardioprotective effects. Additionally, 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to improve metabolic function and endurance performance in animal models. However, there are also limitations to its use, including potential toxicity and off-target effects, as well as the need for careful dosing and monitoring in animal studies.
将来の方向性
There are several potential future directions for research on 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide, including further investigation of its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. Additionally, there is a need for further studies to elucidate the mechanisms underlying its effects on energy metabolism, inflammation, and oxidative stress. Finally, there is a need for more research on the safety and efficacy of 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide in human trials, as well as its potential interactions with other drugs and therapies.
合成法
The synthesis of 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide involves several steps, including the condensation of 2-chlorobenzaldehyde with ethyl 2-bromoacetate to form 2-(2-chlorophenyl)acetoacetic ester. This intermediate is then reacted with 4-pyridylmagnesium bromide to yield the desired product.
科学的研究の応用
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been extensively studied in preclinical models for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its potential cardioprotective effects, as it has been shown to reduce inflammation and improve cardiac function in animal models of heart failure. Additionally, 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(1-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-6-8-17-9-7-12)18-15(19)10-13-4-2-3-5-14(13)16/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQIOHNCDKRRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)
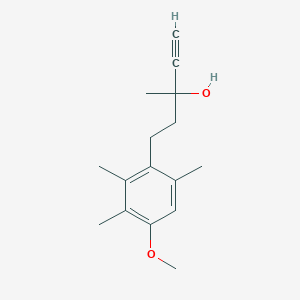
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)
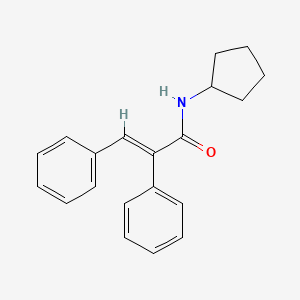
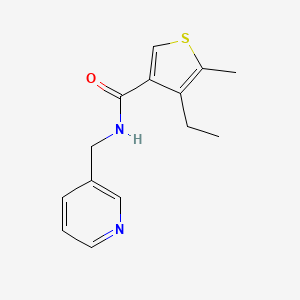
![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)
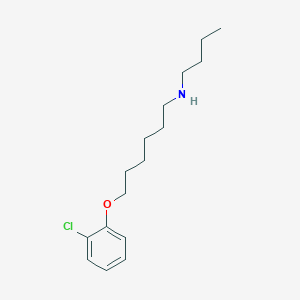
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)
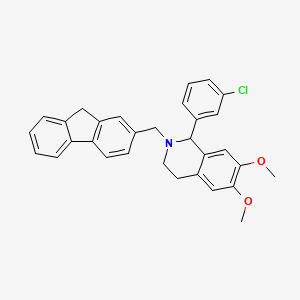

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5229641.png)
![3,4-dimethoxy-N'-{2-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5229644.png)
![2,6-bis(4-ethylphenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5229648.png)